Bromochloromethane (CAS No. 74-97-5): A Comprehensive Technical Guide
Bromochloromethane (CAS No. 74-97-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a halogenated methane with the CAS Registry Number 74-97-5. Historically used as a fire suppression agent, its production and use have been curtailed due to its ozone-depleting properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, spectroscopic data, and toxicological profile of bromochloromethane, tailored for a scientific audience. The information is presented to facilitate its use in research, development, and safety assessments.
Chemical and Physical Properties
Bromochloromethane is a colorless to pale-yellow, volatile liquid with a sweet, chloroform-like odor.[3][4] It is denser than water and has low solubility in aqueous solutions.[4][5] A comprehensive summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of Bromochloromethane
| Property | Value | Reference(s) |
| Molecular Formula | CH₂BrCl | [6][7] |
| Molecular Weight | 129.38 g/mol | [3][7] |
| CAS Number | 74-97-5 | [3] |
| Appearance | Clear, colorless to pale-yellow liquid | [3][5] |
| Odor | Sweet, chloroform-like | [3][5] |
| Melting Point | -88 °C | [3] |
| Boiling Point | 68 °C | [3][5] |
| Density | 1.991 g/mL at 25 °C | [3][5] |
| Vapor Pressure | 117 mmHg at 20 °C | [3] |
| Water Solubility | 9 g/L at 20 °C | [8] |
| Refractive Index (n20/D) | 1.482 | [3] |
| Log P (Octanol-Water Partition Coefficient) | 1.55 | [9] |
Synthesis and Reactivity
Synthesis
The primary commercial synthesis of bromochloromethane involves the reaction of dichloromethane with bromine and aluminum, or with hydrogen bromide in the presence of an aluminum trichloride catalyst.[2][5][10]
A general laboratory-scale synthesis procedure is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of Bromochloromethane
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Aluminum powder (Al)
-
Anhydrous ether
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
In a well-ventilated fume hood, charge the flask with dichloromethane and aluminum powder.
-
Cool the flask in an ice bath.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude bromochloromethane by fractional distillation. Collect the fraction boiling at approximately 68 °C.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of bromochloromethane.
Reactivity
Bromochloromethane is incompatible with strong oxidizing agents, strong bases, and reactive metals such as aluminum, magnesium, zinc, and calcium.[3] It can also attack some forms of plastics, rubber, and coatings. Upon heating to decomposition, it emits toxic fumes including hydrogen chloride, phosgene, carbon monoxide, and hydrogen bromide.[7]
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of bromochloromethane and other volatile halogenated hydrocarbons in various matrices, including water.[11][12][13]
Experimental Protocol: GC-MS Analysis of Bromochloromethane in Water
1. Sample Preparation (Purge and Trap):
-
A known volume of the water sample (e.g., 5-25 mL) is placed in a purging vessel.
-
An internal standard is added.
-
The sample is purged with an inert gas (e.g., helium) at a controlled flow rate for a specific time (e.g., 10-15 minutes).
-
The volatile organic compounds, including bromochloromethane, are trapped on a sorbent tube (e.g., Tenax®).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: An initial temperature of 35-45 °C held for a few minutes, followed by a ramp to 150-250 °C at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identification of bromochloromethane is based on its retention time and the comparison of its mass spectrum with a reference spectrum.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Diagram 2: GC-MS Analysis Workflow
Caption: General workflow for the analysis of bromochloromethane by GC-MS.
Spectroscopic Data
The structural elucidation and identification of bromochloromethane are supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Bromochloromethane
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | A single peak (singlet) is observed, as the two protons are chemically equivalent. The chemical shift is influenced by the electronegativity of the attached halogens. | [14] |
| ¹³C NMR | A single peak is observed, indicating one carbon environment. | |
| Mass Spectrometry (EI) | The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragments include the molecular ion cluster (m/z 128, 130, 132) and fragments corresponding to the loss of a halogen. | [8][15][16] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies are observed. | [7] |
Toxicology and Biological Effects
Bromochloromethane is classified as harmful if inhaled and causes skin and eye irritation.[17] Long-term exposure may lead to liver and kidney damage.[17] The toxicity of bromochloromethane, like other halomethanes, is believed to be mediated by its metabolic activation into reactive species.
Metabolism
The primary route of metabolism for many halomethanes is through the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, in the liver.[18][19][20] This process can lead to the formation of reactive intermediates.
Hypothesized Toxicological Signaling Pathway
While the specific signaling pathways for bromochloromethane-induced toxicity are not fully elucidated, a plausible mechanism can be hypothesized based on the known effects of similar halogenated hydrocarbons. This proposed pathway involves metabolic activation leading to oxidative stress, inflammation, and ultimately apoptosis.
Diagram 3: Hypothesized Signaling Pathway of Bromochloromethane Toxicity
Caption: Hypothesized pathway of bromochloromethane-induced cellular toxicity.
This proposed pathway suggests that the metabolism of bromochloromethane by cytochrome P450 enzymes generates reactive intermediates. These intermediates can lead to an increase in reactive oxygen species (ROS) and depletion of cellular glutathione (GSH), resulting in oxidative stress.[2][21] Oxidative stress can then trigger downstream signaling cascades, including the activation of transcription factors like Nrf2 (a key regulator of the antioxidant response) and NF-κB (a central mediator of inflammation).[22][23][24][25][26][27][28][29][30] Persistent and severe oxidative stress and inflammation can ultimately lead to programmed cell death, or apoptosis, contributing to tissue damage in the liver and kidneys.[31][32][33][34]
Safety and Handling
Bromochloromethane is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[17] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[17] It is important to avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
Table 3: Hazard and Safety Information for Bromochloromethane
| Hazard Classification | Description | Reference(s) |
| Acute Toxicity, Inhalation | Harmful if inhaled. | [17] |
| Skin Corrosion/Irritation | Causes skin irritation. | [17] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [17] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [17] |
| Environmental Hazard | Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |
Conclusion
This technical guide has summarized the key properties, synthesis, analysis, and toxicological aspects of bromochloromethane (CAS No. 74-97-5). The provided tables and diagrams are intended to serve as a quick reference for researchers and professionals. While the exact mechanisms of its toxicity require further investigation, the hypothesized signaling pathway provides a framework for understanding its potential biological effects. Due to its hazardous nature and environmental impact, strict adherence to safety protocols is essential when handling this compound.
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